molecular formula C12H12F3NO2 B3214687 Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate CAS No. 1151240-89-9

Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate

Cat. No.: B3214687
CAS No.: 1151240-89-9
M. Wt: 259.22 g/mol
InChI Key: SFBGUVPIIJRHFD-YVMONPNESA-N
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Description

Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is a chemical compound with the molecular formula C12H14F3NO2. It is an intermediate in the synthesis of various pharmaceutical compounds, particularly those related to the treatment of type II diabetes . This compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves the reaction of (S)-Mthis compound with ethyl alcohol under acidic conditions . The reaction proceeds through esterification, where the methyl ester is converted to an ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is primarily related to its role as an intermediate in the synthesis of Sitagliptin analogs. These analogs inhibit dipeptidyl peptidase-IV, thereby increasing the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon levels . This mechanism helps in regulating blood glucose levels in patients with type II diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to its specific structure, which includes an ethyl ester group, an amino group, and a trifluorophenyl group. This combination of functional groups makes it a valuable intermediate in the synthesis of Sitagliptin analogs, providing specific pharmacological properties that are essential for the treatment of type II diabetes .

Properties

IUPAC Name

ethyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4-6H,2-3,16H2,1H3/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBGUVPIIJRHFD-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/CC1=CC(=C(C=C1F)F)F)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Oxo-4-(2,4,5-trifluoro-phenyl)-butyric acid ethyl ester 1c (24.6 g, 94.5 mmol) was dissolved in 240 mL of methanol, and ammonium acetate (36.4 g, 473 mmol) was added to the solution. The reaction mixture was heated to reflux for 3 hours and monitored by thin layer chromatography until the disappearance of the starting materials. The reaction mixture was concentrated under reduced pressure, and then 100 mL of water was added to the residue. The mixture was extracted with ethyl acetate (200 mL×3), and the combined organic phase was washed with 200 mL of saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain a light yellow solid. The resulting solid was dissolved in 50 mL of ethyl acetate at 80° C., and then 50 mL of n-hexane and seed-crystal were added to the solution. The mixture was cooled to room temperature, and, half an hour later, 100 mL of n-hexane was added. The mixture was stored in refrigerator overnight and then filtered under reduced pressure to obtain the title compound 3-amino-4-(2,4,5-trifluoro-phenyl)-but-2-enoic acid ethyl ester 1d (19.5 g, yield 80%) as a white solid.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
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36.4 g
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reactant
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Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ethyl 3-oxo-4-(2,4,5-trifluoro-phenyl)-butyrate 1c (24.6 g, 94.5 mmol) was dissolved in 240 mL of methanol, and ammonium acetate (36.4 g, 473 mmol) was added to the solution. The reaction mixture was heated to reflux for 3 hours. The reaction mixture was concentrated under reduced pressure, and then 100 mL of water was added to the residues. The mixture was extracted with ethyl acetate (200 mL×3), and the combined organic phase was washed with 200 mL of saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain a light yellow solid. The resulting solid was dissolved in 50 mL of ethyl acetate at 80° C., and then 50 mL of n-hexane and seed-crystal were added to the solution. The mixture was cooled to room temperature, and half an hour later, 100 mL of n-hexane was added. The mixture was stored in refrigerator for 12 hours and then filtered to obtain the title compound ethyl 3-amino-4-(2,4,5-trifluoro-phenyl)-but-2-enoate 1d (19.5 g, yield 80%) as a white solid. MS m/z (ESI): 260.1 [M+1].
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
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Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate

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